![molecular formula C14H12F2N2O2 B5330217 N-[3-(difluoromethoxy)phenyl]-N'-phenylurea](/img/structure/B5330217.png)
N-[3-(difluoromethoxy)phenyl]-N'-phenylurea
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Overview
Description
Synthesis Analysis
- While specific research on the synthesis of "N-[3-(difluoromethoxy)phenyl]-N'-phenylurea" is not directly available, related studies involve synthesizing similar compounds. For instance, the synthesis of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2) involved characterizations like XRD and various computational methods (Sheena Mary et al., 2016). Similarly, the synthesis of complex urea derivatives was reported using phosgene- and metal-free methods (Chamni et al., 2020).
Molecular Structure Analysis
- The molecular structure of related compounds, such as ANF-2, was analyzed using single crystal XRD and computational studies, revealing details about vibrational frequencies, molecular stability, and charge transfer within the molecule (Sheena Mary et al., 2016).
Chemical Reactions and Properties
- Arylurea derivatives can undergo various chemical reactions. For instance, N-phenyl-N′-phenoxyurea rearranges under certain conditions to produce other derivatives (Endo et al., 1984). Furthermore, the rearrangement of urea derivatives to biphenyl derivatives involves specific intramolecular reactions (Endo et al., 1984).
Physical Properties Analysis
- Analyzing physical properties like refractive indices and optical rotation can be performed using semi-empirical models, as demonstrated in studies of aryl-thioureas (Kaminsky et al., 2010).
Chemical Properties Analysis
- The chemical properties of related urea compounds, such as their reactivity, stability, and interaction with other molecules, can be studied through various computational analyses. For example, the NBO analysis and Fukui function calculations provide insights into the reactive centers and possible reaction mechanisms (Sheena Mary et al., 2016).
properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-13(16)20-12-8-4-7-11(9-12)18-14(19)17-10-5-2-1-3-6-10/h1-9,13H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKVFXIEAEPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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